|
REACTION_CXSMILES
|
[NH2:1][CH:2]=[C:3]([CH3:6])[CH:4]=O.[C:7]1(=O)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>>[CH3:6][C:3]1[CH:2]=[N:1][C:7]2[CH2:12][CH2:11][CH2:10][CH2:9][C:8]=2[CH:4]=1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=C(C=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=O
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=NC=2CCCCC2C1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 30% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Source
|
Open Reaction Database (ORD) |
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Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |